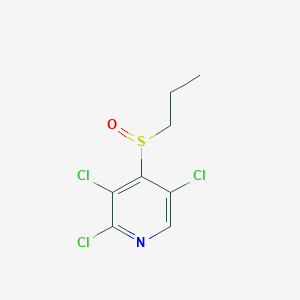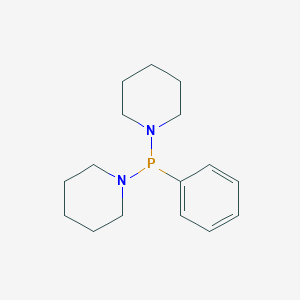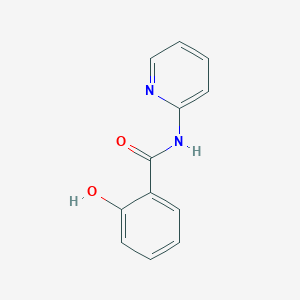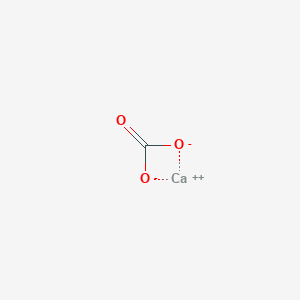
Calcium;carbonate
概述
描述
Calcium carbonate is a compound composed of calcium, carbon, and oxygen atoms. Its chemical formula is CaCO3. It forms a crystalline structure commonly found in rocks, shells, and pearls . This mineral is widely used in various industries, including agriculture, construction, and pharmaceuticals . It is a type of naturally occurring calcium salt that is often used as a food additive, an antacid, a phosphate binder, or a dietary supplement .
Synthesis Analysis
Calcium carbonate can be synthesized using various methods. One approach is the co-precipitation of calcium chloride and sodium carbonate/bicarbonate at different ratios in the presence of organic additives . The impact of salts concentrations, reaction time, as well as organic additives was systematically researched to achieve controllable and reliable design of CaCO3 particles .
Molecular Structure Analysis
Calcium carbonate forms a crystalline structure. It consists of highly ordered anhydrous nano-domains of approx. 2 nm that can be described as nanocrystalline . These nano-domains are held together by an interstitial net-like matrix of water molecules which generate, on the mesoscale, a heterogeneous and gel-like structure of ACC .
Chemical Reactions Analysis
Calcium carbonate is a base that reacts with acids to form calcium salts, water, and carbon dioxide . It also reacts with water that is saturated with carbon dioxide to form the soluble calcium bicarbonate . This reaction is important in the erosion of carbonate rock, forming caverns, and leads to hard water in many regions .
Physical And Chemical Properties Analysis
Calcium carbonate is either a white powder or a colorless crystal . Its solubility in water is quite low, but it dissolves in acid, producing a solution of calcium ions, water, and carbon dioxide gas .
科学研究应用
Activated Calcium Carbonate from Eggshell : Eggshell-derived calcium carbonate can be used in food additives and medicines. Methods for its preparation and applications in various fields are explored (Ning, 2013).
Foaming Agent for Metal Foam : Calcium carbonate has been suggested as a new agent for metal foaming in research and industrial applications (Nakamura et al., 2002).
Biomineralisation and Biomimetic Chemistry : Calcium carbonate's role in biomineralization and biomimetic engineering is significant, with applications in controlling crystal growth and depositing calcium carbonate on substrates (Meldrum, 2003).
Microbial Carbonate Precipitation : This process is utilized for metal remediation, carbon sequestration, enhanced oil recovery, and construction restoration (Zhu & Dittrich, 2016).
Applications in Environmental and Engineering Issues : Calcium carbonate precipitation by microbes addresses various environmental and engineering challenges, including soil improvement and carbon dioxide sequestration (Seifan & Berenjian, 2019).
Biomedical Applications at TNO : Calcium carbonate is used for early pharmacokinetic data and anti-osteoporotic efficacy data in new treatments (Klein et al., 2013).
MICP for Root-Soil Composite Reinforcement : Enhancing the mechanical properties of root-soil composites through microbially induced carbonate precipitation (Zheng et al., 2022).
Cancer Drug Delivery System : Calcium carbonate nanoparticles are explored as carriers for cancer treatment, offering pH-sensitivity and sustained drug release (Dizaj et al., 2015).
Controlled Synthesis and Surface Functionalization : Research into the controlled synthesis of calcium carbonate, including crystal growth in confinement and deposition on substrates, has significant implications (Yashina et al., 2012).
Stabilization of Amorphous Calcium Carbonate : Investigating the nonclassical nucleation and growth of calcium carbonate for applications in biominerals and technological materials (Raiteri & Gale, 2010).
未来方向
属性
IUPAC Name |
calcium;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYLEPIZMXCLO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium carbonate (calcite) | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

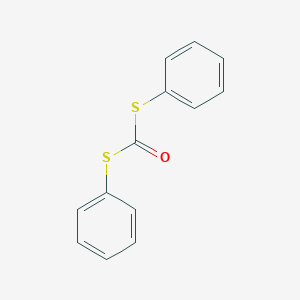
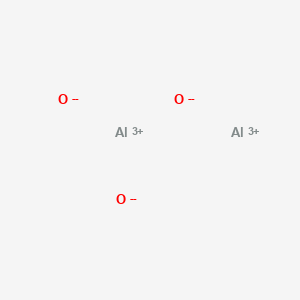
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-phenyl-](/img/structure/B84042.png)
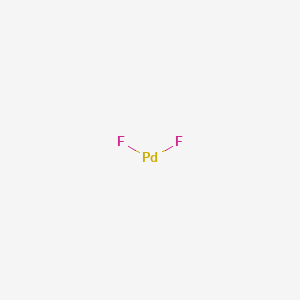
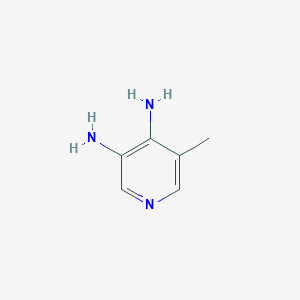
![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)


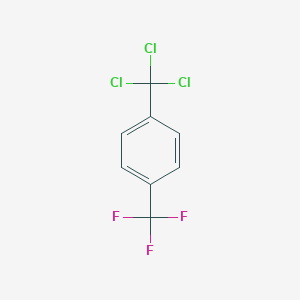
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
